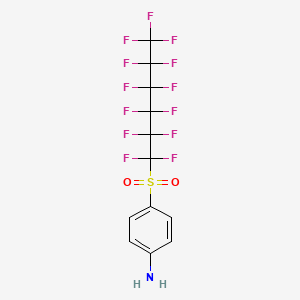
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline is a fluorinated organic compound. It is characterized by the presence of a sulfonyl group attached to a hexane chain, which is heavily fluorinated, and an aniline group. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can influence its reactivity, stability, and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline typically involves multiple steps:
Fluorination: The hexane chain is fluorinated using reagents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions.
Sulfonylation: The fluorinated hexane is then reacted with a sulfonyl chloride, such as chlorosulfonic acid (HSO3Cl), to introduce the sulfonyl group.
Amination: Finally, the sulfonylated fluorinated hexane is reacted with aniline in the presence of a base, such as sodium hydroxide (NaOH), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed to ensure high-quality output.
化学反应分析
Types of Reactions
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced sulfonyl derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aniline group.
科学研究应用
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline involves its interaction with molecular targets through its fluorinated and sulfonyl groups. The fluorine atoms can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or membranes. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)benzene: Similar structure but lacks the aniline group.
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)phenol: Contains a phenol group instead of an aniline group.
Uniqueness
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulfonyl)aniline is unique due to the presence of both the aniline and heavily fluorinated sulfonyl groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
147029-28-5 |
|---|---|
分子式 |
C12H6F13NO2S |
分子量 |
475.23 g/mol |
IUPAC 名称 |
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)aniline |
InChI |
InChI=1S/C12H6F13NO2S/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)29(27,28)6-3-1-5(26)2-4-6/h1-4H,26H2 |
InChI 键 |
VRERAVZGWDFWBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



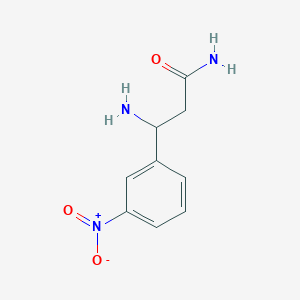
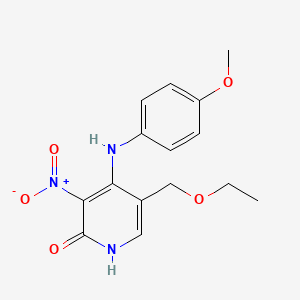

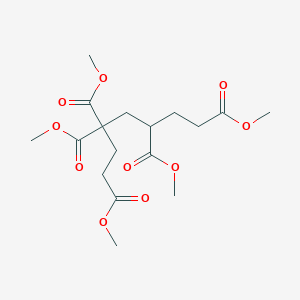

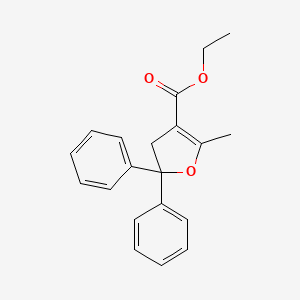
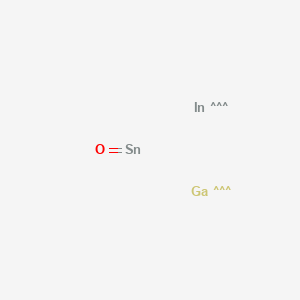
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)

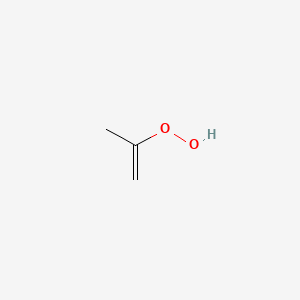
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)
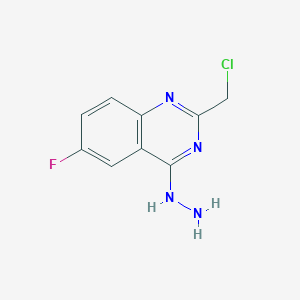
![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
